molecular formula C9H5F4NO B1399795 2-Fluoro-4-(trifluoromethoxy)phenylacetonitrile CAS No. 1240257-80-0

2-Fluoro-4-(trifluoromethoxy)phenylacetonitrile

Cat. No.: B1399795
CAS No.: 1240257-80-0
M. Wt: 219.14 g/mol
InChI Key: CABIXKMVRXTRSN-UHFFFAOYSA-N
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Description

2-Fluoro-4-(trifluoromethoxy)phenylacetonitrile is a chemical compound with the molecular formula C9H5F4NO and a molecular weight of 219.14 g/mol . It is characterized by the presence of a fluoro group and a trifluoromethoxy group attached to a phenyl ring, along with an acetonitrile group. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-Fluoro-4-(trifluoromethoxy)phenylacetonitrile typically involves multiple steps. One common method includes the reaction of 2-fluoro-4-(trifluoromethoxy)benzaldehyde with a suitable cyanide source under specific reaction conditions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature and pressure, as well as the use of catalysts to facilitate the reaction.

Chemical Reactions Analysis

2-Fluoro-4-(trifluoromethoxy)phenylacetonitrile undergoes various types of chemical reactions, including:

Comparison with Similar Compounds

Biological Activity

2-Fluoro-4-(trifluoromethoxy)phenylacetonitrile is a fluorinated aromatic compound that has garnered attention for its potential biological activities. The compound features a unique combination of functional groups, including a cyano group and a trifluoromethoxy moiety, which contribute to its chemical reactivity and biological interactions. This article reviews the current understanding of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C9H5F4NO
  • Molecular Weight : Approximately 205.14 g/mol
  • Structure : The compound's structure includes a phenyl ring substituted with fluorine and trifluoromethoxy groups, enhancing its lipophilicity and stability in biological systems.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : Preliminary studies suggest that the compound interacts with various enzymes and receptors, potentially modulating their activity. The presence of electron-withdrawing fluorine atoms may facilitate binding through hydrogen or halogen bonding interactions .
  • Inhibition Studies : Similar fluorinated compounds have shown inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenases (LOX), indicating potential anti-inflammatory properties .

Biological Activity Overview

Research indicates that fluorinated compounds exhibit varied biological activities due to their enhanced lipophilicity and bioavailability. The following table summarizes some key findings related to the biological activity of this compound:

Biological Activity Findings
Anticancer Activity Exhibited cytotoxic effects against MCF-7 breast cancer cells in vitro .
Enzyme Inhibition Potential inhibition of COX-2 and LOX pathways, similar to other fluorinated compounds .
Binding Affinity Preliminary data suggest specific interactions with biological targets, enhancing therapeutic potential.

Case Studies

  • Cytotoxicity Against Cancer Cells : In vitro studies demonstrated that this compound showed significant cytotoxicity against the MCF-7 breast cancer cell line, suggesting its potential as an anticancer agent. The mechanism appears to involve apoptosis induction through enzyme modulation .
  • Enzyme Interaction Studies : Molecular docking studies indicated that the compound could bind effectively to COX-2 and LOX enzymes, which are critical in inflammatory processes. This suggests a possible role in developing anti-inflammatory drugs .

Synthesis and Applications

The synthesis of this compound typically involves multi-step reactions that introduce the trifluoromethoxy group and cyano group onto the aromatic ring. Its applications extend beyond medicinal chemistry into fields such as agrochemicals and specialty chemicals due to its unique electronic properties.

Properties

IUPAC Name

2-[2-fluoro-4-(trifluoromethoxy)phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F4NO/c10-8-5-7(15-9(11,12)13)2-1-6(8)3-4-14/h1-2,5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CABIXKMVRXTRSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)F)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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